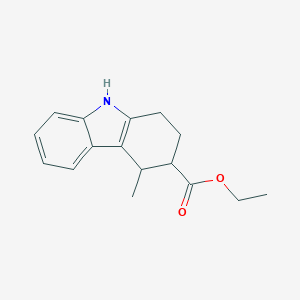
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one, also known as CPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. CPPC is a heterocyclic compound that belongs to the class of pyrazole derivatives.
Mécanisme D'action
The mechanism of action of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one is not fully understood. However, studies have shown that (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one may act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one may also act as an inhibitor of certain cellular signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has been shown to have anti-inflammatory, anticancer, and antifungal activities. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has also been shown to inhibit the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one may also inhibit certain cellular signaling pathways involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one in lab experiments is its potential therapeutic applications in various diseases. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has been shown to have anti-inflammatory, anticancer, and antifungal activities, making it a potential candidate for drug development. However, one limitation of using (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one in lab experiments is its relatively complex synthesis process, which may limit its availability and accessibility for research purposes.
Orientations Futures
There are several future directions for the research of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one. One direction is to further investigate the mechanism of action of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one, particularly its inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. Another direction is to study the potential therapeutic applications of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one in various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to optimize the synthesis process of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one to make it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one can be achieved through a multistep reaction process. The first step involves the reaction of 2-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate in the presence of acetic acid to form 3-ethyl-2-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester. The second step involves the reaction of the obtained compound with chloroacetyl chloride in the presence of triethylamine to form (E)-3-chloro-1-(2-phenyl-1H-pyrazol-5-yl)-2-propen-1-one. The final step involves the reaction of the obtained compound with 3-methylcyclohex-2-en-1-one in the presence of potassium carbonate to form (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one.
Applications De Recherche Scientifique
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has been studied for its anti-inflammatory, anticancer, and antifungal activities. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain.
Propriétés
Nom du produit |
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one |
|---|---|
Formule moléculaire |
C16H13ClN2O |
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C16H13ClN2O/c1-11-9-16(20)13(10-14(11)17)15-7-8-19(18-15)12-5-3-2-4-6-12/h2-10,18H,1H3/b15-13+ |
Clé InChI |
GDVMPFSHDFKKFJ-FYWRMAATSA-N |
SMILES isomérique |
CC1=CC(=O)/C(=C/2\C=CN(N2)C3=CC=CC=C3)/C=C1Cl |
SMILES |
CC1=CC(=O)C(=C2C=CN(N2)C3=CC=CC=C3)C=C1Cl |
SMILES canonique |
CC1=CC(=O)C(=C2C=CN(N2)C3=CC=CC=C3)C=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304516.png)
![5-amino-N-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B304517.png)
![5-amino-N-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B304518.png)
![3-amino-2-benzoyl-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304522.png)
![2-acetyl-3-amino-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304523.png)
![9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304525.png)
![N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B304527.png)
![2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304530.png)
![2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304531.png)
![9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304532.png)
![ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304533.png)
![methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304534.png)
![3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304536.png)